4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine
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Overview
Description
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine is a compound that features a morpholine ring attached to a hexyl chain, which is further connected to a 2-nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through nitration of imidazole, followed by various functional group modifications.
Attachment of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, often using halogenated hexane derivatives.
Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving diethanolamine and appropriate reagents.
Final Coupling: The nitroimidazole moiety is coupled with the hexyl-morpholine intermediate under suitable conditions, often involving base catalysis and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a radiosensitizer in cancer therapy due to the presence of the nitroimidazole moiety.
Medicine: Explored for its antimicrobial properties, particularly against anaerobic bacteria.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for targeting hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural feature may also influence its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
CAS No. |
77162-60-8 |
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Molecular Formula |
C13H22N4O3 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[6-(2-nitroimidazol-1-yl)hexyl]morpholine |
InChI |
InChI=1S/C13H22N4O3/c18-17(19)13-14-5-8-16(13)7-4-2-1-3-6-15-9-11-20-12-10-15/h5,8H,1-4,6-7,9-12H2 |
InChI Key |
TVYINGBJVCTMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCCN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
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